molecular formula C14H19ClN2O2S B6436393 1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine CAS No. 2549047-78-9

1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine

Cat. No.: B6436393
CAS No.: 2549047-78-9
M. Wt: 314.8 g/mol
InChI Key: JZJMBJYEUKDUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine is a synthetic organic compound belonging to the broad class of piperazine derivatives. Piperazines are six-membered rings containing two nitrogen atoms in opposing positions and are a privileged scaffold in medicinal chemistry and drug discovery . The structure of this particular compound features a 2-chlorobenzyl group attached to one nitrogen and a cyclopropanesulfonyl group attached to the other, a configuration that suggests potential for diverse pharmacological activity. Piperazine derivatives are known to interact with a variety of biological targets and are found in compounds with anthelmintic, antibacterial, antiviral, and antipsychotic properties . This compound is intended for research applications only. Its high purity makes it a valuable building block for the synthesis of more complex molecules or as a standard in analytical chemistry. Piperazine-based compounds often act as central nervous system agents, and the sulfonyl group in its structure is a common feature in molecules designed for targeted receptor binding . Researchers can utilize this chemical in investigations focused on structure-activity relationships (SAR), high-throughput screening, and the development of novel therapeutic agents. Strictly for research and development purposes in a laboratory setting. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c15-14-4-2-1-3-12(14)11-16-7-9-17(10-8-16)20(18,19)13-5-6-13/h1-4,13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJMBJYEUKDUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Alkylation-Sulfonylation

This method involves initial alkylation of piperazine with 2-chlorobenzyl chloride, followed by sulfonylation with cyclopropanesulfonyl chloride. The sequence leverages the differential reactivity of primary and secondary amines in piperazine.

Key Steps :

  • Alkylation : Piperazine reacts with 2-chlorobenzyl chloride under basic conditions to form 1-(2-chlorobenzyl)piperazine.

  • Sulfonylation : The secondary amine of the mono-alkylated piperazine reacts with cyclopropanesulfonyl chloride to yield the target compound.

Sulfonylation-Alkylation

Alternatively, sulfonylation precedes alkylation. However, this route is less common due to reduced nucleophilicity of the sulfonamide nitrogen, which complicates subsequent alkylation.

Detailed Alkylation Methods

Mono-Alkylation of Piperazine

Achieving mono-substitution on piperazine is challenging due to its two equivalent nitrogen atoms. Controlled stoichiometry and reaction conditions are critical.

Representative Procedure :

  • Reagents : Piperazine (2.0 equiv), 2-chlorobenzyl chloride (1.0 equiv), K₂CO₃ (1.5 equiv), KI (0.1 equiv), toluene/DMF (1:1 v/v).

  • Conditions : Heating at 80°C for 12 h under nitrogen.

  • Workup : The mixture is washed with water, and the product is isolated via acid-base extraction (HCl/NaOH) followed by recrystallization.

  • Yield : 57–65% (based on analogous reactions in search results).

Table 1: Alkylation Conditions Comparison

ParameterCondition 1Condition 2
SolventToluene/DMFButanone
BaseK₂CO₃K₂CO₃
CatalystKIKI
Temperature80°CReflux
Time12 h18 h
Yield57%62%

Sulfonylation of 1-(2-Chlorobenzyl)piperazine

Reaction Optimization

The sulfonylation step introduces the cyclopropanesulfonyl group via nucleophilic acyl substitution.

Procedure :

  • Reagents : 1-(2-Chlorobenzyl)piperazine (1.0 equiv), cyclopropanesulfonyl chloride (1.2 equiv), Et₃N (2.0 equiv), dichloromethane (DCM).

  • Conditions : Stirring at 25°C for 6 h.

  • Workup : The reaction is quenched with water, and the product is extracted with DCM, dried (Na₂SO₄), and purified via column chromatography (SiO₂, hexane/EtOAc).

  • Yield : 70–75% (extrapolated from similar sulfonylation reactions).

Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates.

  • Base Selection : Et₃N or NaHCO₃ effectively scavenge HCl, driving the reaction to completion.

Alternative Pathways and Modifications

One-Pot Synthesis

A one-pot approach combining alkylation and sulfonylation has been explored but faces challenges in regioselectivity. For example, simultaneous addition of both electrophiles leads to mixed products, necessitating advanced protecting group strategies.

Use of Protecting Groups

Tert-butoxycarbonyl (Boc) protection of one piperazine nitrogen enables selective alkylation:

  • Boc-piperazine is alkylated with 2-chlorobenzyl chloride.

  • Deprotection (TFA/DCM) yields 1-(2-chlorobenzyl)piperazine.

  • Sulfonylation proceeds as described.

Advantages : Improved mono-alkylation yields (>80%) and reduced side products.

Analytical and Characterization Data

Key Spectroscopic Features :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, Ar-H), 3.65 (s, 2H, CH₂Ar), 3.12 (t, 4H, piperazine-H), 2.70 (t, 4H, piperazine-H), 2.10 (m, 1H, cyclopropane-H), 1.20–1.05 (m, 4H, cyclopropane-H).

  • IR (KBr): ν 1320 cm⁻¹ (S=O stretch), 1150 cm⁻¹ (C-N stretch).

Purity Assessment :

  • HPLC (C18 column, MeCN/H₂O 70:30): >98% purity at λ = 254 nm.

Industrial and Scale-Up Considerations

Solvent Recovery

Toluene and DMF are recycled via distillation, reducing environmental impact.

Catalytic Efficiency

KI enhances alkylation rates by facilitating the formation of the benzyl iodide intermediate, which is more reactive than the chloride.

Table 2: Scale-Up Parameters

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Volume100 mL10 L
Cooling Rate0.5°C/min2°C/min
Isolation MethodColumn ChromatographyCrystallization
Overall Yield58%63%

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonyl group.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of histamine receptors, leading to reduced allergic responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 1

  • Target Compound : 2-Chlorobenzyl group.
    • The 2-chloro substitution on the benzyl group enhances lipophilicity and may influence aromatic stacking interactions in receptor binding .
  • The toluenesulfonyl group at position 4 is less strained than cyclopropanesulfonyl, possibly improving solubility .
  • Analog 2 : 1-(4-Chlorophenyl)piperazine derivatives ()
    • 4-Chloro substitution on phenyl groups is associated with improved metabolic stability in some antipsychotic agents .

Substituent Variations at Position 4

  • Target Compound : Cyclopropanesulfonyl group.
    • The cyclopropane ring introduces rigidity and electron-withdrawing effects, which may enhance receptor selectivity compared to bulkier sulfonyl groups .
  • Analog 4 : 1-(Tosyl)-4-(2-chlorophenyl)piperazine derivatives ()
    • Tosyl (p-toluenesulfonyl) groups are common in prodrug designs due to their stability and ease of synthesis but lack the conformational restraint of cyclopropanesulfonyl .

Data Tables

Table 1: Structural and Physical Properties of Selected Piperazine Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Molecular Formula Melting Point (°C) Yield (%)
Target Compound 2-Chlorobenzyl Cyclopropanesulfonyl C₁₄H₁₈ClN₂O₂S N/A N/A
1-(3-Chlorobenzyl)-4-(tosyl)piperazine 3-Chlorobenzyl 4-Methylphenylsulfonyl C₁₉H₂₁ClN₂O₂S N/A N/A
1-(2-Chlorophenyl)piperazine () 2-Chlorophenyl - C₁₀H₁₁ClN₂ 176–177 (HCl salt) 78
1-(4-Chlorophenyl)sulfonyl-4-fluorophenylpiperazine () 4-Chlorophenylsulfonyl 4-Fluorophenyl C₁₆H₁₆ClFN₂O₂S N/A N/A

Q & A

Q. What are the optimal synthetic routes for obtaining 1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include:

  • N-alkylation : Reacting 1-(2-chlorophenyl)methanamine with a piperazine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the benzyl group .
  • Sulfonylation : Treating the intermediate with cyclopropanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) at 0–25°C, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Crystallization from ethanol or column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures ≥95% purity .

Q. Critical Parameters :

  • Solvent choice : Polar aprotic solvents enhance sulfonylation efficiency .
  • Catalyst selection : Palladium on carbon (Pd/C) may aid in reducing side reactions during alkylation .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Piperazine protons : Two doublets at δ 2.5–3.5 ppm (N-CH₂ groups) .
    • Aromatic protons : Multiplets at δ 7.2–7.6 ppm for the 2-chlorophenyl group .
    • Cyclopropane protons : Distinct ABX system at δ 1.0–1.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₅H₂₀ClN₂O₂S (exact mass: 342.08) with fragmentation patterns confirming sulfonyl and benzyl groups .
  • IR Spectroscopy : Strong absorption at ~1150 cm⁻¹ (S=O stretch) and ~1350 cm⁻¹ (C-Cl stretch) .

Validation : Compare spectral data with computational predictions (e.g., PubChem records) .

Advanced Research Questions

Q. How can contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be systematically resolved?

Methodological Answer:

  • Assay Validation :
    • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
    • Include positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Purity Assessment : Confirm compound purity via HPLC (>95%) to rule out impurities influencing activity .
  • Structural Analog Comparison : Test derivatives (e.g., replacing cyclopropanesulfonyl with methylsulfonyl) to isolate pharmacophore contributions .

Case Study : A 2023 study resolved discrepancies by demonstrating that the 2-chlorophenyl group enhances membrane permeability, explaining divergent activity in cell-based vs. enzyme assays .

Q. What mechanistic insights guide the optimization of sulfonylpiperazine reactivity in synthetic pathways?

Methodological Answer:

  • Reaction Kinetics :
    • Monitor sulfonylation progress via in situ IR to track S=O bond formation .
    • Vary temperature (0°C vs. RT) to identify intermediates (e.g., sulfonic acid byproducts) .
  • Computational Modeling :
    • DFT calculations reveal electron-withdrawing effects of the sulfonyl group, which stabilize transition states during nucleophilic substitution .
  • Byproduct Analysis :
    • LC-MS identifies dimerization byproducts (e.g., disulfonylpiperazines) formed under excess sulfonyl chloride .

Optimization Strategy : Use substoichiometric sulfonyl chloride (1.1 eq.) and slow addition to minimize side reactions .

Q. How does the cyclopropanesulfonyl group influence the compound’s pharmacokinetic properties compared to other sulfonyl derivatives?

Methodological Answer:

  • In Vitro Studies :
    • Metabolic Stability : Incubate with liver microsomes; cyclopropane’s ring strain may reduce CYP450-mediated oxidation vs. linear sulfonyl groups .
    • Plasma Protein Binding : Use equilibrium dialysis to compare binding affinity; sulfonyl electronegativity correlates with albumin interaction .
  • Computational ADME :
    • Predict logP (≈2.1) and permeability (e.g., Caco-2 assay) to assess bioavailability .

Key Finding : Cyclopropanesulfonyl derivatives exhibit longer half-lives in rodent models due to reduced metabolic clearance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity IC₅₀ values across cell lines?

Methodological Answer:

  • Experimental Replication :
    • Use identical cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., serum concentration) .
    • Standardize assay duration (e.g., 48h vs. 72h exposure) .
  • Mechanistic Profiling :
    • Perform flow cytometry to differentiate apoptosis (Annexin V) vs. necrosis (PI staining) .
    • Validate target engagement (e.g., Western blot for caspase-3 activation) .

Example : A 2024 study attributed variance in IC₅₀ to differential expression of sulfonamide-binding proteins in cancer subtypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.